TFNB has been investigated for its potential use in the development of liquid crystals. Its rigid structure and strong dipole moment contribute to the formation of ordered liquid crystalline phases, which are crucial for various applications in displays, sensors, and photonics.
Research suggests that TFNB can be employed as a host material in organic light-emitting diodes (OLEDs). Its electron-withdrawing nature helps to improve the charge transport properties and device stability of OLEDs.
TFNB serves as a valuable precursor for the synthesis of various fluorinated molecules due to the presence of the trifluoromethyl group (-CF3). This functional group can be readily transformed into other functionalities, enabling the development of novel materials with tailored properties for diverse applications [].
1,3,5-Trifluoro-2-nitrobenzene is a fluorinated aromatic compound with the chemical formula and a molecular weight of approximately 177.08 g/mol. It features three fluorine atoms located at the 1, 3, and 5 positions of the benzene ring, with a nitro group at the 2-position. This unique substitution pattern enhances its reactivity and solubility in various organic solvents, making it a valuable intermediate in organic synthesis and material science applications .
Currently, there is no scientific research readily available on the specific mechanism of action of TFNB in any biological system.
TFNB is classified as a toxic and hazardous compound [].
Research on the specific properties and applications of TFNB is limited. Further investigations could explore:
The biological activity of 1,3,5-trifluoro-2-nitrobenzene has been explored primarily in the context of its derivatives. Compounds derived from it have shown potential as histone deacetylase inhibitors, which are relevant in cancer therapy . Additionally, studies indicate that certain derivatives may exhibit antimicrobial properties or influence cell signaling pathways due to their structural characteristics.
Several methods are employed to synthesize 1,3,5-trifluoro-2-nitrobenzene:
1,3,5-Trifluoro-2-nitrobenzene is used in various applications:
Interaction studies involving 1,3,5-trifluoro-2-nitrobenzene focus on its reactivity with nucleophiles and electrophiles. The presence of multiple fluorine substituents alters the electronic properties of the molecule, enhancing its reactivity towards nucleophiles. Studies have also examined its interactions with biological targets such as enzymes involved in metabolic pathways .
1,3,5-Trifluoro-2-nitrobenzene shares similarities with other trifluorinated nitrobenzenes but exhibits unique properties due to its specific substitution pattern. Below is a comparison with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Difluoronitrobenzene | C6H3F2NO2 | Contains two fluorine atoms; different positions |
1,2,3-Trifluoronitrobenzene | C6H3F3NO2 | Different substitution pattern on benzene ring |
2-Trifluoronitrobenzene | C6H4F3NO2 | Only one fluorine at para position |
The unique arrangement of trifluoro groups at the 1, 3, and 5 positions distinguishes 1,3,5-trifluoro-2-nitrobenzene from these compounds by influencing its reactivity and stability.
Irritant